molecular formula C10H15NO2 B011125 2-Amino-1-(2-methoxy-5-methylphenyl)ethanol CAS No. 100131-97-3

2-Amino-1-(2-methoxy-5-methylphenyl)ethanol

Cat. No. B011125
M. Wt: 181.23 g/mol
InChI Key: PVJJWHPKKFAAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2-methoxy-5-methylphenyl)ethanol, also known as AMME, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological effects. In

Mechanism Of Action

The mechanism of action of 2-Amino-1-(2-methoxy-5-methylphenyl)ethanol is not fully understood. However, it is thought to act by inhibiting enzymes involved in the growth and proliferation of cancer cells. Additionally, 2-Amino-1-(2-methoxy-5-methylphenyl)ethanol may reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The antioxidant properties of 2-Amino-1-(2-methoxy-5-methylphenyl)ethanol may be due to its ability to scavenge free radicals.

Biochemical And Physiological Effects

2-Amino-1-(2-methoxy-5-methylphenyl)ethanol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, 2-Amino-1-(2-methoxy-5-methylphenyl)ethanol has been found to have a low toxicity profile, making it a promising compound for further study.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Amino-1-(2-methoxy-5-methylphenyl)ethanol in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have toxic effects. Additionally, 2-Amino-1-(2-methoxy-5-methylphenyl)ethanol has been shown to have a variety of biological effects, making it a versatile compound for studying various biological processes. However, one limitation of using 2-Amino-1-(2-methoxy-5-methylphenyl)ethanol in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-Amino-1-(2-methoxy-5-methylphenyl)ethanol. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosing and administration of 2-Amino-1-(2-methoxy-5-methylphenyl)ethanol for the treatment of cancer. Additionally, the mechanism of action of 2-Amino-1-(2-methoxy-5-methylphenyl)ethanol needs to be further elucidated to better understand its biological effects. Finally, the development of more soluble forms of 2-Amino-1-(2-methoxy-5-methylphenyl)ethanol may enhance its potential for use in lab experiments.

Synthesis Methods

The synthesis of 2-Amino-1-(2-methoxy-5-methylphenyl)ethanol involves the reaction of 2-methoxy-5-methylphenol with ethylene oxide and ammonia. This reaction yields 2-Amino-1-(2-methoxy-5-methylphenyl)ethanol as a white crystalline solid with a melting point of 123-124°C. The synthesis of 2-Amino-1-(2-methoxy-5-methylphenyl)ethanol has been optimized to yield high purity and yield.

Scientific Research Applications

2-Amino-1-(2-methoxy-5-methylphenyl)ethanol has been studied for its potential applications in scientific research. It has been found to have a variety of biological effects, including antitumor, anti-inflammatory, and antioxidant properties. 2-Amino-1-(2-methoxy-5-methylphenyl)ethanol has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 2-Amino-1-(2-methoxy-5-methylphenyl)ethanol has been found to scavenge free radicals, which can cause oxidative damage to cells.

properties

CAS RN

100131-97-3

Product Name

2-Amino-1-(2-methoxy-5-methylphenyl)ethanol

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-amino-1-(2-methoxy-5-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3

InChI Key

PVJJWHPKKFAAEF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)C(CN)O

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CN)O

synonyms

2-amino-1-(2-methoxy-5-methylphenyl)ethanol

Origin of Product

United States

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